molecular formula C15H13N3O3 B2484026 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2034342-70-4

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2484026
CAS RN: 2034342-70-4
M. Wt: 283.287
InChI Key: PUIZAJLZJCQJQZ-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of isoxazole carboxamides and has been studied extensively for its biological activities.

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including our compound of interest, were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—demonstrated potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives, including our compound, have been reported to exhibit antimicrobial activity. While specific studies on this compound are limited, its pyrimidine core suggests potential in combating microbial infections .

Antiviral Activity

Similarly, pyrimidine-based compounds have demonstrated antiviral properties. Although direct evidence for our compound is scarce, its structural features warrant further investigation in antiviral assays .

Antitumor Potential

Pyrimidine derivatives have been explored as antitumor agents. While our compound’s antitumor activity remains to be fully elucidated, its pyrimidine scaffold aligns with this field of research .

Collagen Prolyl 4-Hydroxylase Inhibition

Collagen prolyl 4-hydroxylases play a crucial role in collagen synthesis. The study by Gu et al. suggests that compounds 12m and 12q effectively inhibit collagen expression, making them potential candidates for targeting these enzymes .

Other Biological Activities

Given the diverse pharmacological activities associated with pyrimidine moieties, further investigations may reveal additional applications for our compound, such as enzyme inhibition, receptor modulation, or metabolic pathways .

Mechanism of Action

Target of Action

The primary target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.

Mode of Action

The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, it interferes with the normal folding of the collagen triple helix, which can lead to a decrease in the stability of the collagen molecule and affect its function.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of stable collagen, which is a critical component of the extracellular matrix and connective tissues. The downstream effects of this inhibition can include changes in tissue structure and function.

Pharmacokinetics

It has been shown to significantly reduce the content of hydroxyproline, a marker of collagen synthesis, at concentrations of 50 μm or 100 μm This suggests that the compound may have good bioavailability and is able to reach its target in vivo

Result of Action

The molecular effect of the action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is the inhibition of collagen prolyl-4-hydroxylase, leading to a decrease in the production of stable collagen . This can result in changes at the cellular level, including alterations in cell adhesion, migration, and tissue remodeling.

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-12(9-18-21-10)15(19)17-8-11-4-5-16-13(7-11)14-3-2-6-20-14/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIZAJLZJCQJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

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